molecular formula C7H3BrIN B1529168 4-Bromo-2-iodobenzonitrile CAS No. 944276-67-9

4-Bromo-2-iodobenzonitrile

Cat. No.: B1529168
CAS No.: 944276-67-9
M. Wt: 307.91 g/mol
InChI Key: AAUCVXUNVYKWPB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a nitrile group (C≡N).

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzonitrile in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These atoms make the ring more reactive towards nucleophiles and facilitate various substitution and coupling reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for more diverse applications in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCVXUNVYKWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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